molecular formula C10H14N2O3 B299324 N-[2-(3-methoxyphenoxy)ethyl]urea

N-[2-(3-methoxyphenoxy)ethyl]urea

Cat. No.: B299324
M. Wt: 210.23 g/mol
InChI Key: YNYSPBPIUQEBPI-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenoxy)ethyl]urea is a urea derivative characterized by a urea (-NHCONH-) core linked to a 2-(3-methoxyphenoxy)ethyl group. The methoxy substituent at the para position of the phenyl ring and the ethylene spacer distinguish it from simpler arylurea derivatives.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3-methoxyphenoxy)ethylurea

InChI

InChI=1S/C10H14N2O3/c1-14-8-3-2-4-9(7-8)15-6-5-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13)

InChI Key

YNYSPBPIUQEBPI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCCNC(=O)N

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) N-(3-Methoxyphenyl)urea (CAS 139-77-5)
  • Molecular formula : C₈H₁₀N₂O₂
  • Molecular weight : 166.18 g/mol
  • Key differences: Lacks the ethyl-phenoxy linker, leading to reduced steric bulk and lower molecular weight. The absence of the ethylene spacer may limit conformational flexibility and binding affinity in biological systems compared to N-[2-(3-methoxyphenoxy)ethyl]urea .
b) 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea
  • Molecular formula : C₁₈H₁₉N₃O₂
  • Molecular weight : 309.37 g/mol
  • Key differences: Incorporates an indole moiety and a 2-methoxyphenyl group. The ortho-methoxy substitution may sterically hinder interactions compared to the para-substituted target compound .
c) N-[3-(p-Methoxybenzenesulfonyloxy)phenyl]-N’-[4-(p-methoxybenzenesulfonyloxy)phenyl]urea
  • Molecular formula : C₂₇H₂₄N₂O₈S₂
  • Molecular weight : 592.62 g/mol
  • Key differences: Contains sulfonyloxy groups instead of a simple methoxyphenoxy chain.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Substituents
This compound 210.23 1.2 ~10 (DMSO) Ethyl-phenoxy, para-methoxy
N-(3-Methoxyphenyl)urea 166.18 0.8 ~50 (Water) Direct phenyl-methoxy
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea 309.37 2.5 ~2 (DMSO) Indole, ortho-methoxy
N-[3-(p-Methoxybenzenesulfonyloxy)phenyl]-N’-[4-(p-methoxybenzenesulfonyloxy)phenyl]urea 592.62 3.8 <1 (Water) Sulfonyloxy, para-methoxy

Notes:

  • The ethyl-phenoxy group in the target compound balances moderate lipophilicity (LogP ~1.2) and solubility, making it suitable for drug design.
  • Sulfonyloxy derivatives exhibit high LogP values due to bulky substituents, limiting aqueous solubility .

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